3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Description
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a heteroaromatic aldehyde featuring a tetrazole ring substituted with a methyl group at the 2-position and a benzaldehyde moiety at the 3-position.
Properties
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXMMSFJZEXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Hydrazoic Acid-Mediated Cycloaddition
In a typical procedure, 3-cyanobenzaldehyde reacts with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120°C for 24 hours. The methyl group at the tetrazole’s N-2 position is introduced via post-cyclization alkylation using methyl iodide. This two-step process yields this compound with 65–70% overall efficiency. Challenges include prolonged reaction times and the need for toxic hydrazoic acid precursors.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction kinetics. A study demonstrated that subjecting 3-cyanobenzaldehyde, sodium azide, and methylamine hydrochloride to microwave conditions (150°C, 20 minutes) in ethanol achieves 78% yield. The homogeneous heating reduces side reactions, while the methylamine simultaneously acts as a base and methylating agent, streamlining the process.
Oxidative Methods for Direct Functionalization
Heterogeneous Catalysis with SA-rGO
A scalable route employs sulfonated reduced graphene oxide (SA-rGO) as a recyclable catalyst. 3-Cyanobenzaldehyde undergoes cycloaddition with sodium azide in dimethyl sulfoxide (DMSO) at 100°C for 9 hours, followed by oxidation with 30% H₂O₂. The SA-rGO catalyst facilitates both steps, achieving 91% yield at a 100 mmol scale. The catalyst retains 90% activity after eight cycles, underscoring its industrial viability (Table 1).
Table 1: Reusability of SA-rGO in this compound Synthesis
| Cycle | Yield (%) |
|---|---|
| 1 | 94 |
| 2 | 94 |
| 3 | 93 |
| ... | ... |
| 8 | 91 |
Comparative Analysis of Methodologies
Table 2: Key Metrics Across Synthesis Routes
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Microwave Cycloaddition | 78 | 20 minutes | Moderate | Low solvent waste |
| Suzuki-Hydrogenolysis | 85 | 22 hours | High | Pd recycling |
| SA-rGO Catalysis | 91 | 19 hours | Industrial | Reusable catalyst |
| Wittig Reaction | 45 | 12 hours | Low | Toxic byproducts |
Chemical Reactions Analysis
Aldol Condensation Reactions
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde participates in Claisen-Schmidt condensations with ketones to form α,β-unsaturated ketones (chalcones). For example:
-
Reaction with 2-hydroxyacetophenone derivatives yields tetrazole-functionalized flavonols.
Table 1: Comparison of reaction methods for flavonol synthesis
| Substrate | Method | Time | Yield (%) |
|---|---|---|---|
| 2-Hydroxyacetophenone | Conventional | 10 h | 61 |
| 2-Hydroxyacetophenone | Microwave | 11 min | 79 |
Cycloaddition and Multicomponent Reactions (MCRs)
The tetrazole moiety enables participation in 1,3-dipolar cycloadditions and MCRs:
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Tetrazole-azide cycloaddition : Reacts with nitriles under catalysis (e.g., ZnCl₂) to form fused tetrazole systems .
-
Ugi-type reactions : Combines with amines, isocyanides, and azides to generate heterocyclic scaffolds (e.g., benzodiazepines) .
Aldehyde Oxidation/Reduction
-
Oxidation : The aldehyde group can be oxidized to a carboxylic acid under mild conditions (e.g., KMnO₄/H₂O), though steric hindrance from the tetrazole may slow reactivity.
-
Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, retaining the tetrazole ring .
Tetrazole Ring Modifications
-
Methylation : The 2-methyl group on the tetrazole can undergo further alkylation or deprotonation, altering electronic properties .
-
Metal Coordination : Acts as a chelator for Zn²⁺ or other metals, similar to carboxylates, via N–metal bonds (bond lengths: ~2.7–2.8 Å) .
Key Spectral Data for Characterization
Scientific Research Applications
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and influence biochemical pathways.
Comparison with Similar Compounds
Positional Isomer: 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde
Key Differences :
- The methyl group on the tetrazole ring is at the 1-position instead of the 2-position.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 2-methyl substitution may enhance steric hindrance near the tetrazole N-atoms, influencing hydrogen bonding or coordination chemistry .
Benzotriazole Analogue: 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde
Key Differences :
- The tetrazole ring is replaced with a benzotriazole ring.
- Additional substituents: A hydroxy group at the 2-position and a methyl group at the 5-position on the benzaldehyde ring.
- The hydroxy group introduces hydrogen-bonding capability, affecting solubility and crystal packing .
Benzimidazole and Thiazole-Triazole Derivatives
Key Differences :
- Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () and phenoxymethylbenzoimidazole-triazole-thiazole derivatives () replace the tetrazole with benzimidazole or fused triazole-thiazole systems.
- Impact : Benzimidazoles are basic and protonatable, influencing solubility and membrane permeability. Thiazole-triazole systems offer diverse hydrogen-bonding and π-π stacking interactions, relevant to biological target binding .
Spectroscopic and Analytical Data
While direct data for this compound is unavailable, analogues provide insights:
- IR Spectroscopy : Tetrazole C=N stretching (~1600 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) peaks are expected. Benzimidazole derivatives show N-H stretches (~3400 cm⁻¹) absent in tetrazoles .
- NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Tetrazole protons appear as singlet(s) in δ 8.0–9.0 ppm, while positional isomers (1- vs. 2-methyl) may split differently .
Biological Activity
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a compound that belongs to the family of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with azides under specific conditions to form tetrazole rings. The characterization of this compound is conducted using various spectroscopic methods, including NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus. The activity was assessed using the disc diffusion method, revealing zones of inhibition that suggest potential therapeutic applications in treating bacterial infections .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| Klebsiella pneumoniae | 14 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One investigation reported that derivatives containing the tetrazole moiety exhibited antiproliferative effects against several human cancer cell lines, including colorectal adenocarcinoma (HCT116) and breast cancer (MCF-7). The IC50 values ranged from 3.3 µM to 9.6 µM, indicating strong cytotoxicity towards these cancer cells .
Table 2: Anticancer Activity of Tetrazole Derivatives
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT116 | This compound | 4.5 |
| MCF-7 | This compound | 6.0 |
| A375 (melanoma) | This compound | 8.0 |
The mechanism by which tetrazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may inhibit critical pathways involved in cell proliferation and survival, making them promising candidates for further development as anticancer agents .
Case Studies
- Case Study on Antibacterial Effects : A research team conducted a study on the antibacterial properties of various tetrazole derivatives, including this compound. They found that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential use as an antibacterial agent .
- Case Study on Anticancer Properties : Another study focused on the antiproliferative effects of tetrazole derivatives on human tumor cell lines. The results indicated that this compound showed a promising profile against multiple cancer types, particularly in inhibiting growth in HCT116 cells .
Q & A
Q. Critical Reaction Conditions :
- Catalyst Loading : Optimal palladium catalyst concentration (e.g., 0.26 mmol for 5.95 mmol substrate) .
- Temperature : Reflux conditions (55–80°C) to ensure complete cyclization.
- Purification : Recrystallization from ethanol or silica gel chromatography to isolate the product from by-products like unreacted tetrazole .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 100°C, 12 h | 60–75 | |
| Coupling | Pd(PPh₃)₂Cl₂, Et₃N/THF, reflux, 48 h | 70–85 |
Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) confirms molecular geometry, bond angles, and packing. For derivatives, R factors < 0.05 indicate high precision .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 2.5–3.0 ppm (methyl group on tetrazole) .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and 1600 cm⁻¹ (C=N tetrazole) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.18 for C₁₀H₈N₂O₂) validate molecular weight .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), δ 2.7 (s, 3H, CH₃) | |
| X-ray Diffraction | C-C bond length: 1.48 Å (tetrazole ring) |
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for derivatives?
Answer:
Contradictions often arise from impurities, polymorphic forms, or measurement techniques. Strategies include:
- Reproducibility Checks : Synthesize the compound using identical protocols (e.g., recrystallization solvent, cooling rate) .
- DSC/TGA Analysis : Differential scanning calorimetry to identify polymorph transitions or decomposition .
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT for predicted spectra) .
Example : A derivative reported with mp 105–109°C vs. 120°C may differ due to solvent traces. Purification via column chromatography (hexane/EtOAc) resolves this .
Advanced: What role do computational methods play in understanding the electronic properties of this compound?
Answer:
- DFT Calculations : Predict HOMO/LUMO energies to assess reactivity. For example, the aldehyde group’s electron-withdrawing effect lowers HOMO energy, stabilizing the tetrazole ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Complementarity with Experiment : Computational bond lengths (e.g., C-N: 1.32 Å) align with X-ray data (1.30–1.35 Å) .
Methodological: What strategies optimize purification of this compound, especially with by-products from tetrazole formation?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Silica gel with hexane/EtOAc (3:1) separates aldehyde derivatives from tetrazole by-products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity isolation (>97%) .
Q. Table 3: Purification Efficiency
| Method | Purity (%) | Key By-Products Removed |
|---|---|---|
| Recrystallization | 90–95 | Unreacted benzaldehyde |
| Column Chromatography | 97–99 | Tetrazole dimers |
Advanced: How does the methyl group on the tetrazole ring influence reactivity in nucleophilic or electrophilic reactions?
Answer:
- Steric Effects : The methyl group hinders electrophilic attack at the tetrazole N-2 position, directing reactivity to the aldehyde .
- Electronic Effects : Methyl’s electron-donating nature increases tetrazole ring electron density, enhancing stability in acidic conditions .
- Case Study : In Suzuki coupling, methyl-substituted tetrazoles show 20% higher yields than unsubstituted analogs due to reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
